N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-3-4-6-15(13)16(19)17-14-7-9-18(10-8-14)11-12-20-2/h3-6,14H,7-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHYINRBMPQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-(2-methoxyethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(2-Methoxyethyl)piperidin-4-yl]methyl
- N-(piperidin-4-yl)-2-methylbenzamide
Uniqueness
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and therapeutic potential, supported by relevant data tables and findings from various research studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with a methoxyethyl substituent and a benzamide moiety. Its structure can be represented as follows:
This configuration enhances its solubility and may improve its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through the modulation of various molecular targets. The presence of the methoxyethyl group is believed to enhance its binding affinity to receptors or enzymes, facilitating membrane permeability and interaction with key biological pathways.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. Its structural features enable it to interact with targets associated with tumor growth and metastasis.
- Neuroprotective Effects : The compound has been explored for its potential neuroprotective properties, possibly through the modulation of neurotransmitter transporters, which are crucial in neurodegenerative diseases .
- Anti-inflammatory Properties : There is evidence suggesting that it may exert anti-inflammatory effects, making it a candidate for treating inflammatory disorders .
Case Studies and Experimental Data
A variety of studies have evaluated the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Results |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in animal models. |
| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages. |
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the piperidine ring.
- Introduction of the methoxyethyl group.
- Coupling with the benzamide moiety.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Q & A
Q. What synthetic strategies are recommended for preparing N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is typically employed. First, synthesize the piperidine core by alkylating 4-aminopiperidine with 2-methoxyethyl halides. Next, couple the resulting intermediate with 2-methylbenzamide via amidation (e.g., using carbodiimide coupling agents like EDC/HOBt). Optimization involves adjusting reaction temperatures (e.g., 0–25°C for coupling), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents. Monitoring via TLC and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify proton environments (e.g., methoxyethyl group at δ 3.3–3.5 ppm, piperidine protons at δ 2.5–3.0 ppm) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ peak matching theoretical mass). IR spectroscopy can validate amide C=O stretches (~1650 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/n space group, cell parameters: a=11.480 Å, b=15.512 Å) provides definitive structural proof .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification (Japan NITE 2020 data), wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation (acute toxicity Category 4). Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal per local hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally analogous benzamide derivatives?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. For example, substitute the 2-methyl group with electron-withdrawing groups (e.g., trifluoromethyl) to assess metabolic stability . Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target enzymes (e.g., acetylcholinesterase for Alzheimer’s research). Validate discrepancies via enzyme inhibition assays (IC50 measurements) under standardized buffer conditions (pH 7.4, 37°C) .
Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, gradient elution with acetonitrile/water).
- Thermal Stability : Heat samples to 40–60°C in sealed vials under nitrogen. Use TGA/DSC to detect decomposition events (e.g., mass loss >5% at 150°C).
Correlate results with Arrhenius kinetics to predict shelf-life .
Q. How can computational modeling guide the identification of biological targets for this compound?
- Methodological Answer : Employ pharmacophore modeling (e.g., Schrödinger Phase) to map essential features (e.g., hydrogen bond acceptors, hydrophobic regions). Use molecular dynamics simulations (AMBER/NAMD) to predict binding modes to receptors like G-protein-coupled receptors (GPCRs) or kinases. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (e.g., KD, kon/koff) .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible in vivo studies?
- Methodological Answer : Standardize starting materials (e.g., ≥98% purity for 2-methoxyethylpiperidine) and reaction monitoring via in-situ FTIR to track intermediate formation. Implement QC protocols:
- Purity : ≥95% by HPLC (area normalization).
- Residual Solvents : GC-MS to ensure compliance with ICH Q3C limits (e.g., <500 ppm for DMF).
Use DOE (design of experiments) to optimize parameters like catalyst loading and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
